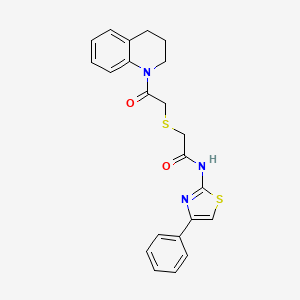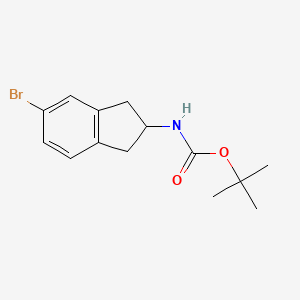
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a complex organic compound with a unique structure that incorporates both quinolinyl and thiazolyl moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide can be achieved through a multi-step process:
Quinolin-1(2H)-one Formation: : This is synthesized via cyclization reactions starting from o-nitrobenzylamine derivatives.
Thiazole Formation: : Thiazole derivatives are usually synthesized through Hantzsch thiazole synthesis, involving α-bromoacetophenones and thiourea.
Coupling Reaction: : The final product is formed by coupling the quinoline derivative with the thiazole moiety under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimized conditions to ensure high yield and purity, such as:
Batch Reactions: : Utilizing controlled temperature and pressure to maximize efficiency.
Catalysis: : Employing catalysts to enhance the reaction rate and selectivity.
Purification: : Using recrystallization or chromatography techniques to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the quinoline and thiazole rings, leading to the formation of N-oxides.
Reduction: : Reduction of the keto group within the quinoline moiety can yield alcohol derivatives.
Substitution: : Halogenation and alkylation reactions can occur at various positions on the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: : Reagents such as mCPBA (meta-Chloroperoxybenzoic acid).
Reduction: : Reducing agents like sodium borohydride (NaBH4).
Substitution: : Halogenating agents (e.g., bromine) and alkylating agents (e.g., methyl iodide).
Major Products
N-oxides: : Resulting from oxidation.
Alcohols: : From reduction reactions.
Substituted derivatives: : Varying based on the substituent introduced during halogenation or alkylation.
科学的研究の応用
Chemistry
Intermediate: : Used in the synthesis of more complex organic molecules.
Catalysis: : Potential to serve as a ligand in catalysis reactions.
Biology
Antimicrobial Agents: : Exhibits activity against various microbial strains.
Enzyme Inhibitors: : Potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Drug Development: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Diagnostic Tools: : Potential use in diagnostic imaging and as a biomarker.
Industry
Material Science:
Agriculture: : Possible use as a pesticide or herbicide.
作用機序
The mechanism by which 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide exerts its effects is multifaceted:
Molecular Targets: : Interacts with various biological targets, including enzymes and receptors.
Pathways: : Modulates biochemical pathways involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
2-(4-Phenylthiazol-2-yl)-N-(quinolin-4-yl)acetamide
2-((2-(Quinolin-1-yl)-2-oxoethyl)thio)-N-(thiazol-2-yl)acetamide
Uniqueness
Structural Complexity: : The unique combination of quinoline and thiazole rings with additional functional groups grants it distinct chemical and biological properties.
Versatility: : Exhibits a wide range of activities, making it suitable for various applications in scientific research.
特性
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S2/c26-20(24-22-23-18(13-29-22)16-7-2-1-3-8-16)14-28-15-21(27)25-12-6-10-17-9-4-5-11-19(17)25/h1-5,7-9,11,13H,6,10,12,14-15H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVHHJXZSYWRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine](/img/structure/B2545369.png)
![8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2545371.png)
![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-phenylacetamide](/img/structure/B2545372.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide](/img/structure/B2545375.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2545376.png)
![methyl 5-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2545377.png)
![N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2545378.png)
![N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2545381.png)


![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2545386.png)

![N-(butan-2-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2545390.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2545391.png)
